1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with a unique structure that includes dichloro, isopropoxy, trifluoromethyl, and triazole groups
Mechanism of Action
Target of Action
The primary target of this compound is the Notum enzyme . Notum is a carboxylesterase enzyme that plays a crucial role in suppressing Wnt signaling . Wnt signaling is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Mode of Action
The compound acts as a potent inhibitor of the Notum enzyme . It interacts with the enzyme, inhibiting its function and thereby modulating Wnt signaling
Biochemical Pathways
The inhibition of the Notum enzyme affects the Wnt signaling pathway . Wnt proteins play crucial roles in regulating cell fate decisions, cell migration, cell polarity, neural patterning and organogenesis during embryonic development . Therefore, the compound’s action on the Notum enzyme can have significant downstream effects on these biological processes.
Pharmacokinetics
It has been reported that the compound is suitable for oral delivery in rodent models of disease , suggesting that it has favorable bioavailability.
Result of Action
The result of the compound’s action is the modulation of Wnt signaling, which can have various molecular and cellular effects depending on the specific context . For example, in the context of disease models, the compound’s inhibition of Notum could potentially alter disease progression .
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves multiple steps, including the formation of the triazole ring and the introduction of the dichloro, isopropoxy, and trifluoromethyl groups. The synthetic route typically starts with the preparation of the triazole core, followed by the sequential addition of the substituents under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- 1-(2,4-dichloro-5-ethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The presence of the isopropoxy and trifluoromethyl groups in this compound contributes to its distinct reactivity and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N4O2/c1-10(2)31-17-9-16(14(21)8-15(17)22)29-11(3)26-18(28-29)19(30)27-13-6-4-5-12(7-13)20(23,24)25/h4-10H,1-3H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDHTOLHBSNSMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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